molecular formula C11H16N2O4S B2532212 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid CAS No. 1696030-41-7

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid

Cat. No. B2532212
M. Wt: 272.32
InChI Key: XPVWXHJYKOOHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid, also known as Boc-L-3-(2-Thiazolyl)-Ala-OH, is a chemical compound used in scientific research. This compound is a derivative of alanine, an amino acid found in proteins. Boc-L-3-(2-Thiazolyl)-Ala-OH is synthesized using a multi-step process, and it has several applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Antioxidant and Anti-inflammatory Agents : Research has demonstrated the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities. These compounds have shown potential antioxidant activity against reactive species and distinct anti-inflammatory activity compared to standard references, suggesting their utility in designing therapeutic agents (Raut et al., 2020).

  • Biological Activities of Azabicyclo Derivatives : Studies on derivatives of 3-azabicyclo[3.3.1]nonanones have highlighted their synthesis and biological activities, including antibacterial and antifungal properties. These findings underline the significance of functionalizing such compounds with sulfur and nitrogen-containing groups to enhance their biological efficacy (Mazimba & Mosarwa, 2015).

  • Application in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl functional groups, has been identified for its flexibility in drug synthesis. Its derivatives are used to synthesize various value-added chemicals, showcasing the potential of such compounds in reducing drug synthesis costs and contributing to cleaner reactions (Zhang et al., 2021).

Analytical and Pharmacological Reviews

  • Antioxidant Capacity Assays : The ABTS/PP decolorization assay, a method for determining antioxidant capacity, involves diverse reaction pathways, including coupling adducts formation with ABTS•+. This review elucidates the specific reactions and implications for comparing antioxidants, highlighting the importance of understanding these mechanisms for accurate antioxidant capacity assessment (Ilyasov et al., 2020).

  • Chlorogenic Acid in Pharmacology : Chlorogenic Acid (CGA) has been studied extensively for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This comprehensive review calls for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive or therapeutic agent (Naveed et al., 2018).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVWXHJYKOOHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-(thiazol-2-yl)propanoic acid

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